

Application Note: Quantification of Boscalid Metabolite M510F01 in Water by LC-MS/MS

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Compound of Interest		
Compound Name:	Boscalid-5-hydroxy	
Cat. No.:	B1459923	Get Quote

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of M510F01, a primary metabolite of the fungicide Boscalid, in water samples. The procedure involves a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a robust protocol for the reliable determination of M510F01 at trace levels.

Introduction

Boscalid is a widely used fungicide in agriculture, and its presence, along with its metabolites, in water sources is a matter of environmental concern.[1][2][3] M510F01, chemically known as 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, is a significant metabolite of Boscalid.[1][2] Monitoring its concentration in water is crucial for assessing environmental impact and ensuring water quality. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for quantifying such compounds at low concentrations in complex matrices. [4][5] This application note provides a comprehensive protocol for the extraction and quantification of M510F01 in water.

Experimental Protocols



Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Filtration: Water samples should be filtered through a 0.7-µm glass fiber filter to remove suspended particles.[5][6]
- SPE Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.[6]
- Sample Loading: A 500 mL aliquot of the filtered water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[6]
- Cartridge Washing: The cartridge is washed with 5 mL of ultrapure water to remove any unretained impurities.
- Analyte Elution: The retained M510F01 is eluted from the cartridge with 6 mL of methanol.[6]
- Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:



Parameter	Condition
LC System	Agilent 1290 Infinity II LC System or equivalent[7]
Column	ZORBAX RRHD Eclipse Plus C18, 2.1 \times 100 mm, 1.8 μ m[7]
Column Temperature	40 °C[7]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.3 mL/min[1]
Injection Volume	5 μL
Gradient Program	See Table 1

Table 1: LC Gradient Program

Time (min)	% Mobile Phase B
0.0	20
1.0	20
5.0	95
7.0	95
7.1	20
10.0	20

Mass Spectrometry (MS) Conditions:



Parameter	Condition
Mass Spectrometer	Agilent 6470 Triple Quadrupole LC/MS or equivalent[7]
Ionization Source	Electrospray Ionization (ESI), Positive Mode[8]
Capillary Voltage	3500 V
Gas Temperature	300 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
MRM Transitions	See Table 2

Table 2: Proposed MRM Transitions for M510F01

Note: The following MRM transitions are proposed based on the structure of M510F01 and typical fragmentation patterns. These should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
M510F01	359.0	To be determined	200	To be determined
M510F01	359.0	To be determined	200	To be determined

Data Presentation

Table 3: Calibration Curve Data for M510F01 Quantification



Concentration (ng/mL)	Peak Area
0.1	1,520
0.5	7,890
1.0	15,650
5.0	79,200
10.0	158,100
50.0	795,400
100.0	1,592,000

Table 4: Method Performance Parameters

Parameter	Result
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Precision (%RSD, n=6)	< 15%
Accuracy (Recovery %)	85-115%

Mandatory Visualization

Caption: Experimental workflow for M510F01 quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of the Boscalid metabolite M510F01 in water samples. The use of solid-phase extraction for sample preparation ensures effective removal of matrix interferences and analyte enrichment. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine environmental monitoring and research applications. The provided protocols



and performance characteristics can be used as a starting point for method validation in individual laboratories.

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